Desmethylclozapine is a dibenzodiazepine derivative classified as an atypical antipsychotic. It is formed by the N-demethylation of clozapine in the body, primarily by the cytochrome P450 enzyme CYP1A2. [] It is considered an active metabolite of clozapine, meaning it possesses its own pharmacological activity and contributes to the overall effects and side effect profile of clozapine. []
While desmethylclozapine is naturally produced in the body as a metabolite of clozapine, it can be synthesized in the laboratory. One method involves the N-demethylation of clozapine using specific reagents, such as boron tribromide. [] This reaction selectively removes the methyl group from the nitrogen atom at a specific position in the clozapine molecule, resulting in the formation of desmethylclozapine.
Desmethylclozapine shares a similar structure to clozapine, with the key difference being the absence of a methyl group on the dibenzodiazepine ring system. [] This seemingly minor alteration can have significant effects on the molecule's binding affinity to different receptors and its pharmacological activity.
Desmethylclozapine, similar to many other drugs, can undergo various chemical reactions, including metabolism in the liver. [] Metabolic reactions often involve oxidation, reduction, or conjugation reactions, leading to the formation of more polar and readily excretable compounds. These metabolic pathways can vary between individuals, influencing the drug's efficacy and potential for drug interactions.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: